molecular formula C25H32Br2 B071203 9,9-Dihexyl-2,7-dibromofluorene CAS No. 189367-54-2

9,9-Dihexyl-2,7-dibromofluorene

Cat. No.: B071203
CAS No.: 189367-54-2
M. Wt: 492.3 g/mol
InChI Key: OXFFIMLCSVJMHA-UHFFFAOYSA-N
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Description

9,9-Dihexyl-2,7-dibromofluorene is a chemical compound with the molecular formula C25H32Br2. It is a derivative of fluorene, where two bromine atoms are substituted at the 2 and 7 positions, and two hexyl groups are attached at the 9 position. This compound is known for its applications in the field of organic electronics, particularly in the development of polymeric light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) due to its efficient electroluminescence and high charge-carrier mobility .

Scientific Research Applications

9,9-Dihexyl-2,7-dibromofluorene is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Target of Action

9,9-Dihexyl-2,7-dibromofluorene, also known as 2,7-dibromo-9,9-dihexyl-9H-fluorene, is primarily used as an intermediate in the production of polymeric light-emitting diodes (LEDs) . The compound’s primary targets are therefore the polymer matrices used in these devices.

Mode of Action

The compound interacts with its targets by being incorporated into the polymer matrix of the LED. This is achieved through Suzuki coupling or Stille coupling reactions , which are commonly used in the synthesis of conjugated polymers . The presence of the compound in the polymer matrix results in enhanced electroluminescence and improved charge-carrier mobility .

Pharmacokinetics

While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, it can be loosely applied to the compound . The compound is slightly soluble in water , which can affect its distribution within the polymer matrix.

Result of Action

The incorporation of this compound into the polymer matrix of LEDs results in devices that exhibit pure blue emission and efficient electroluminescence . This can lead to LEDs that are brighter and more energy-efficient.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature and solvent conditions during the polymer synthesis process can affect the compound’s incorporation into the matrix and thus its effectiveness. Additionally, the operating conditions of the LED, such as temperature and humidity, can also impact the compound’s stability and performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dihexyl-2,7-dibromofluorene typically involves the bromination of fluorene followed by the alkylation with hexyl groups. One common method includes the reaction of fluorene with bromine to form 2,7-dibromofluorene, which is then reacted with hexyl bromide in the presence of a base such as potassium hydroxide (KOH) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically extracted with dichloroethane, washed, dried, and recrystallized from acetone to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

9,9-Dihexyl-2,7-dibromofluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

    Substitution: Reagents like palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) are commonly used for cross-coupling reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s utility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dihexyl-2,7-dibromofluorene is unique due to its combination of bromine atoms and hexyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for applications in organic electronics and advanced material synthesis .

Properties

IUPAC Name

2,7-dibromo-9,9-dihexylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32Br2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFFIMLCSVJMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

201807-75-2
Record name 9H-Fluorene, 2,7-dibromo-9,9-dihexyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201807-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10393455
Record name 9,9-Dihexyl-2,7-dibromofluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189367-54-2
Record name 9,9-Dihexyl-2,7-dibromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9,9-dihexyl-9H-fluorene
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Synthesis routes and methods

Procedure details

In a 250 milliliter round bottom flask there was added 2,7-dibromofluorene (6.45 grams), n-hexyl bromide (16.5 grams), tetra-n-butylammonium chloride (0.5 grams), and a 50 weight % aqueous sodium hydroxide solution. The resulting mixture was stirred at 80° C. for 3 hours. After cooling to ambient temperature, about 23° C., the product mixture was transferred to a separatory funnel and extracted with toluene. The toluene extracts were washed with water and dried over anhydrous magnesium sulfate. Removal of the organic solvent by evaporation afforded an oily residue, which was crystallized from ethanol to provide 8.8 grams of 2,7-dibromo-9,9-di-n-hexylfluorene as colorless crystals.
Quantity
6.45 g
Type
reactant
Reaction Step One
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16.5 g
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reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of polymers synthesized using 9,9-Dihexyl-2,7-dibromofluorene?

A1: this compound serves as a versatile monomer for synthesizing polymers with applications in polymer light-emitting diodes (PLEDs). For instance, it can be polymerized with other monomers like N-hexylcarbazole to create blue-emitting polymers []. These polymers can be used alone or in conjunction with other materials like iridium complexes to achieve white light emission [].

Q2: How does the incorporation of this compound into polymers affect their optical properties?

A2: Incorporating this compound can significantly impact the optical properties of the resulting polymers. For example, when copolymerized with Si-containing divinyl or diallyl compounds, the polymers exhibit a blue shift in their absorption peak compared to the corresponding homopolymer []. Additionally, these copolymers often display multiple broad absorption peaks attributed to intramolecular charge transfer through the σ-π moiety [].

Q3: What synthetic methods are commonly employed to incorporate this compound into polymer chains?

A3: Several methods are utilized for incorporating this compound into polymer backbones:

    Q4: What research has been conducted on the ultrafast hole transfer properties of this compound?

    A5: Research [] has investigated the ultrafast hole transfer dynamics of this compound in tetrahydrofuran (THF) using radiolysis techniques. The study demonstrated that despite the rapid fragmentation of THF radical cations, efficient hole transfer to this compound occurs, leading to the formation of its radical cation with high yield. This finding highlights the potential of this compound in applications where rapid charge transfer is crucial.

    Q5: How does the molecular structure of the linker molecule in network polymers impact their properties?

    A6: The selection of linker molecules significantly influences the emission properties of network polymers. For instance, using 2,2’,7,7’-tetrabromo-9,9’-spirobifluorene as the joint molecule results in network polymers with emission spectra ranging from 450 to 500 nm []. Notably, the specific emission wavelength within this range is sensitive to the structure of the chosen divinyl or diallyl silane linker molecule [].

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